3-(2,3-Difluorophenoxy)aniline

Description

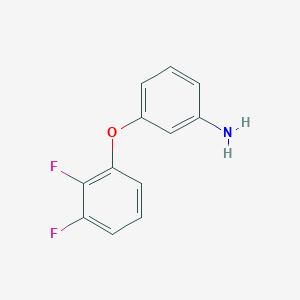

3-(2,3-Difluorophenoxy)aniline (CAS: 887580-81-6) is an aromatic amine derivative featuring an aniline moiety linked to a 2,3-difluorophenoxy group. Its molecular formula is C₁₂H₈F₂NO, with a molar mass of 229.20 g/mol.

Properties

CAS No. |

887580-81-6 |

|---|---|

Molecular Formula |

C12H9F2NO |

Molecular Weight |

221.20 g/mol |

IUPAC Name |

3-(2,3-difluorophenoxy)aniline |

InChI |

InChI=1S/C12H9F2NO/c13-10-5-2-6-11(12(10)14)16-9-4-1-3-8(15)7-9/h1-7H,15H2 |

InChI Key |

VODOLGNWDNGXDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C(=CC=C2)F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenoxy)aniline typically involves the nucleophilic aromatic substitution of a halogenated precursor with an amine. One common method is the reaction of 2,3-difluorophenol with aniline in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate phenoxide ion, which then undergoes nucleophilic attack by the aniline to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid or bromine.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(2,3-Difluorophenoxy)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the difluorophenoxy group can influence the compound’s binding affinity and specificity for its targets, potentially enhancing its efficacy.

Comparison with Similar Compounds

Structural Isomers: Fluorine Positional Variations

Differences in fluorine substitution patterns significantly alter physicochemical and functional properties.

Halogen-Substituted Analogs: Fluorine vs. Chlorine

Replacing fluorine with chlorine alters lipophilicity and toxicity profiles.

Key Insight : Chlorine’s larger atomic radius increases steric bulk and lipophilicity, which may improve membrane permeability but raise toxicity risks compared to fluorine analogs .

Substituent Variations: Trifluoromethyl vs. Difluorophenoxy

Electron-withdrawing groups (EWGs) like trifluoromethyl (-CF₃) and difluorophenoxy (-OC₆H₃F₂) modulate electronic properties.

Key Insight: The difluorophenoxy group offers a balance between electron withdrawal and steric effects, making it preferable in drug candidates requiring moderate reactivity .

Market and Industrial Relevance

- 4-(3,4-Difluorophenoxy)aniline: Dominates global markets with projected production of 1,200 MT by 2025, driven by demand in polymer and dye industries .

Biological Activity

3-(2,3-Difluorophenoxy)aniline is a compound that has garnered attention in recent research due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₈F₂N₁O

- Molecular Weight : Approximately 171.15 g/mol

- SMILES Notation : Nc1cc(ccc1Oc2c(F)cc(F)c2)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the difluorophenoxy group enhances the compound's binding affinity, potentially leading to significant biological effects. Research indicates that this compound may inhibit certain enzymes or disrupt cellular processes, which could be responsible for its antimicrobial and anticancer activities.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of this compound:

- In Vitro Studies : Laboratory tests demonstrated that this compound exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest a promising antimicrobial profile.

- Mechanism : The antimicrobial action is believed to stem from the compound's ability to disrupt bacterial cell wall synthesis and function.

Anticancer Properties

Research into the anticancer properties of this compound has shown promising results:

- Cell Line Studies : In vitro assays using cancer cell lines have indicated that this compound can induce apoptosis (programmed cell death) in certain types of cancer cells. For instance, studies involving breast cancer and leukemia cell lines revealed that treatment with varying concentrations of this compound resulted in significant reductions in cell viability .

- Mechanism : The anticancer effects are hypothesized to involve the modulation of signaling pathways related to cell proliferation and survival. Specifically, it may inhibit key kinases involved in tumor growth.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound had an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. The study concluded that the difluorophenoxy substitution significantly enhances the compound's antibacterial properties compared to its non-fluorinated analogs.

Study 2: Anticancer Activity

In a study focusing on breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that the compound effectively triggers apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound | MIC (µg/mL) | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | S. aureus: 32; E. coli: 64 | 15 | Antimicrobial & Anticancer |

| 2-Fluoroaniline | Not reported | Not reported | Limited |

| 4-Fluoroaniline | Not reported | Not reported | Limited |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.